“2-(Bromomethyl)benzo[d]oxazole” is a chemical compound with the empirical formula C8H6BrNO . It is a derivative of the oxazole family, which is a class of compounds that have been extensively studied due to their wide range of biological activities .
The synthesis of oxazole-based molecules, including “2-(Bromomethyl)benzo[d]oxazole”, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Another synthetic approach involves the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .
The molecular structure of “2-(Bromomethyl)benzo[d]oxazole” consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . This structure allows for diverse non-covalent interactions, making these rings quickly engage with many enzymes and receptors in biological systems .
The molecular weight of “2-(Bromomethyl)benzo[d]oxazole” is 212.04 . Other physical and chemical properties are not explicitly mentioned in the search results.
2-(Bromomethyl)benzo[d]oxazole is a chemical compound characterized by its unique structure, which includes a bromomethyl group attached to a benzo[d]oxazole moiety. This compound belongs to the class of heterocyclic compounds, particularly oxazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the bromination of benzo[d]oxazole derivatives. It is often produced in laboratory settings for research purposes and has potential applications in pharmaceuticals and agrochemicals.
2-(Bromomethyl)benzo[d]oxazole is classified as:
The synthesis of 2-(Bromomethyl)benzo[d]oxazole typically involves the bromination of 2-methylbenzo[d]oxazole using bromine or N-bromosuccinimide (NBS). The reaction is conducted in solvents such as carbon tetrachloride or chloroform, often under reflux conditions to ensure complete bromination.
The molecular formula of 2-(Bromomethyl)benzo[d]oxazole is , with a molecular weight of 270.08 g/mol. The compound features a bromomethyl group (-CH2Br) attached to the nitrogen-containing heterocycle.
2-(Bromomethyl)benzo[d]oxazole can undergo various chemical transformations:
The mechanism of action for 2-(Bromomethyl)benzo[d]oxazole involves its electrophilic bromomethyl group interacting with nucleophilic sites on enzymes or biomolecules. This interaction can lead to inhibition of enzyme activity or modification of protein function, potentially resulting in therapeutic effects.
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.08 g/mol |
Melting Point | Not specified |
2-(Bromomethyl)benzo[d]oxazole has several scientific uses:
2-(Bromomethyl)benzo[d]oxazole (CAS 73101-74-3) serves as a pivotal electrophilic intermediate for installing azide functionality in benzoxazole scaffolds. As documented in recent synthetic protocols, nucleophilic displacement of the bromine atom with sodium azide yields the corresponding 2-(azidomethyl)benzoxazole (2) in quantitative conversion. This azide derivative enables efficient participation in CuAAC "click chemistry" for constructing triazole-linked benzoxazole conjugates [2]. The catalytic system employs copper(II) sulfate reduced in situ by sodium ascorbate, with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand to prevent copper-induced oxidative degradation. This methodology achieves >90% yield for triazole products under ambient aqueous conditions within 1 hour, demonstrating exceptional functional group tolerance [5] [7]. Mechanistic studies confirm a dinuclear copper-acetylide complex facilitates regioselective 1,4-triazole formation through synergistic activation of both reactants [7].
Table 1: CuAAC Catalytic Systems for 2-(Azidomethyl)benzoxazole Functionalization
Catalyst System | Ligand | Solvent | Temperature | Yield Range |
---|---|---|---|---|
CuSO₄/NaAsc | THPTA | tBuOH:H₂O | 25°C | 92-95% |
CuI | TBTA | CH₃CN | 25°C | 88-90% |
Cu(0) Nanoparticles | None | H₂O | 50°C | 85-88% |
Under optimized Sharpless-Fokin conditions, 2-(azidomethyl)benzoxazole undergoes cycloaddition with terminal alkynes bearing electron-withdrawing or electron-donating substituents. The standard protocol involves: (1) Premixing CuSO₄ (0.10 mM) and THPTA ligand (0.50 mM) at 5:1 molar ratio; (2) Addition of sodium ascorbate (5 mM) as reducing agent; (3) Reaction with alkyne (50 μM) and azide (100 μM) in phosphate buffer (pH 7) [5]. This approach constructs benzoxazol-2-ylmethyl-(1H-1,2,3-triazol-4-yl)phenyl)-3-aminopropanamides (6a-d) with pharmaceutical relevance as G-quadruplex DNA binders. Bioconjugation efficiency reaches >95% conversion within 60 minutes at micromolar concentrations, confirmed by fluorogenic coumarin-azide assays [5] [2]. The triazole linkage enhances DNA binding affinity through additional hydrogen bonding and π-stacking interactions, with derivative 6b demonstrating significant stabilization of telomeric G-quadruplex (Tel22) at 1:1 stoichiometry [2].
Table 2: Sharpless-Fokin Reaction Parameters for Triazole Formation
Parameter | Optimal Condition | Operational Range |
---|---|---|
Cu:THPTA Ratio | 1:5 | 1:4–1:10 |
Sodium Ascorbate | 5 mM | 2–10 mM |
pH | 7.0 (phosphate buffer) | 6.5–8.5 |
Azide:Alkyne Ratio | 1:1.2 | 1:1–1:3 |
Reaction Time | 60 min | 30–120 min |
Electrophilic reactivity of the bromomethyl group enables direct alkylation of nitrogen and sulfur nucleophiles for neuropharmacologically active hybrids. Treatment of 2-(bromomethyl)benzoxazole with substituted benzyl bromides in anhydrous DMF using triethylamine as base yields S-benzyl oxadiazole-quinoline hybrids (6a-d) [3]. These hybrids exhibit submicromolar inhibitory activity against monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE), with compound 5c demonstrating IC₅₀ = 1.02 ± 0.65 μM against AChE. Molecular docking confirms optimal binding orientation through: (1) Benzoxazole moiety occupying hydrophobic pocket; (2) Quinoline nitrogen forming hydrogen bonds with catalytic serine; (3) Benzyl group enhancing π-π stacking with tryptophan residues [3]. Similarly, N-alkylation with phthalimide bromoalkyl derivatives produces dual MAO-AChE inhibitors (5a-f) where compound 5a inhibits MAO-A at IC₅₀ = 0.91 ± 0.15 nM, surpassing reference drug activity [3].
Table 3: MAO/AChE Inhibitory Hybrids from 2-(Bromomethyl)benzoxazole
Hybrid Type | Representative Compound | Target Enzyme | IC₅₀ Value |
---|---|---|---|
S-Benzyl oxadiazole-quinoline | 6a | MAO-A | 3.42 ± 0.21 nM |
S-Benzyl oxadiazole-quinoline | 6b | MAO-B | 5.17 ± 0.33 nM |
S-Alkyl phthalimide | 5a | MAO-A | 0.91 ± 0.15 nM |
S-Alkyl phthalimide | 5f | MAO-B | 0.84 ± 0.06 nM |
S-Alkyl phthalimide | 5c | AChE | 1.02 ± 0.65 μM |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: